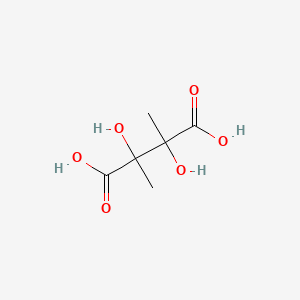
Butanedioic acid, 2,3-dihydroxy-2,3-dimethyl-
Übersicht
Beschreibung
“Butanedioic acid, 2,3-dihydroxy-2,3-dimethyl-” is a chemical compound with the formula C6H10O6 . It is also known by other names such as Tartaric acid, dimethyl ester, (+)-; Dimethyl (+)-tartrate; Dimethyl d-tartrate; Dimethyl tartrate; Dimethyl L-tartrate; l-Tartaric acid, dimethyl ester; L- (+)-Tartaric acid, dimethyl ester; Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester; NSC 517; Dimethyl 2,3-dihydroxysuccinate; (2R,3R)-2,3-Dihydroxybutanedioic acid, dimethyl ester; dimethyl [R (R*,R*)]-tartrate .
Molecular Structure Analysis
The molecular structure of “Butanedioic acid, 2,3-dihydroxy-2,3-dimethyl-” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m0/s1 .Wissenschaftliche Forschungsanwendungen
Cryopreservation of Embryos
Butanedioic acid derivatives, specifically 1,3-butanediol, have been utilized in the cryopreservation of human embryos. A study comparing slow freezing and vitrification methods for Day 3 human embryos found that vitrification, which does not include dimethyl sulfoxide but employs ethylene glycol and 1,2-propanediol as cryoprotectants, resulted in higher survival rates, metabolic activity, and subsequent development to the blastocyst stage compared to slow freezing. This indicates that vitrification, a process involving butanedioic acid derivatives, is more effective for the cryopreservation of human embryos, leading to better survival and developmental outcomes (Balaban et al., 2008).
Environmental Exposure and Biomonitoring
Butanedioic acid derivatives, such as 1,3-butadiene, are present in environmental exposures, primarily from industrial sources. Studies investigating the urinary biomarkers of exposure to 1,3-butadiene in environmental settings have employed liquid chromatography and tandem mass spectrometry for detecting metabolites like monohydroxy-3-butenyl mercapturic acid (MHBMA) and 1,2-dihydroxybutyl mercapturic acid (DHBMA). These biomarkers are crucial for assessing exposure to 1,3-butadiene, a known human carcinogen, and understanding its potential health risks. For instance, the variability in the urinary excretion of pyrethroid metabolites among individuals over consecutive days underscores the importance of accurate biomonitoring in observational studies related to environmental exposures to synthetic pyrethroids, which are metabolized to compounds like 3-phenoxybenzoic acid (3PBA) (Wielgomas, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-dihydroxy-2,3-dimethylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-5(11,3(7)8)6(2,12)4(9)10/h11-12H,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLWWXZZFYHPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(C)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413589 | |
| Record name | Butanedioic acid, 2,3-dihydroxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74543-88-7 | |
| Record name | Butanedioic acid, 2,3-dihydroxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxy-2,3-dimethylbutanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B1660233.png)


![1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-](/img/structure/B1660238.png)

![3-[(Oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B1660243.png)



![N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide](/img/structure/B1660249.png)

![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrobromide](/img/structure/B1660252.png)
